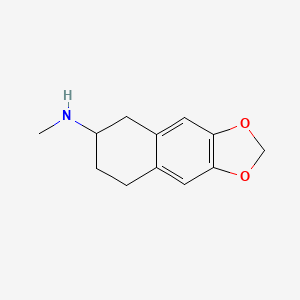
Mdmat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mdmat is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
MDMA-Assisted Therapy for PTSD
Numerous studies have demonstrated the efficacy of MDMA-assisted therapy (MDMA-AT) in treating PTSD. A landmark phase 3 clinical trial published in Nature assessed the effects of MDMA-AT on individuals with moderate to severe PTSD. The study involved 104 participants who were randomized to receive either MDMA-AT or placebo therapy.
Key Findings:
- Reduction in PTSD Symptoms: Participants receiving MDMA-AT showed a significant reduction in PTSD symptoms as measured by the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5). The least squares mean change in CAPS-5 score was -23.7 for the MDMA group compared to -14.8 for the placebo group (p < 0.001) .
- Functional Improvement: The Sheehan Disability Scale (SDS) indicated that functional impairment decreased more significantly in the MDMA group (-3.3 vs. -2.1; p = 0.03) .
- Long-term Efficacy: At 18 weeks post-treatment, 71.2% of participants in the MDMA group no longer met the criteria for PTSD, compared to 47.6% in the placebo group .
MDMA's Effects on Depression
MDMA has also been investigated for its potential antidepressant effects. A study highlighted that participants receiving MDMA during therapy sessions experienced significant reductions in depression symptoms, as measured by the Beck Depression Inventory II (BDI-II). The mean change for the MDMA group was -19.7 compared to -10.8 for the placebo group (p = 0.0026) .
Case Study 1: Efficacy in Diverse Populations
A notable aspect of recent research is its focus on ethnoracial diversity among participants. In one study, approximately half of the participants identified as ethnically or racially diverse, which underscores the broad applicability of MDMA-AT across different demographic groups . This diversity is crucial as it enhances the generalizability of findings and ensures that treatment efficacy is not limited to specific populations.
Case Study 2: Treatment Resistance
Another significant finding is that MDMA-assisted therapy was effective even among participants with treatment-resistant conditions, such as those with comorbidities like major depression or a history of substance use disorders . This suggests that MDMA may offer new hope for individuals who have not responded to traditional therapies.
Data Tables
| Study | Participants | PTSD Reduction (CAPS-5) | Functional Improvement (SDS) | Ethnoracial Diversity |
|---|---|---|---|---|
| Phase 3 Trial (2023) | 104 | -23.7 vs -14.8 | -3.3 vs -2.1 | ~50% |
| Phase 2 Study (2021) | 90 | -24.4 vs -13.9 | Not specified | Not specified |
Propiedades
Número CAS |
34620-52-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
N-methyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine |
InChI |
InChI=1S/C12H15NO2/c1-13-10-3-2-8-5-11-12(15-7-14-11)6-9(8)4-10/h5-6,10,13H,2-4,7H2,1H3 |
Clave InChI |
MTRLJTZQUZHTJI-UHFFFAOYSA-N |
SMILES |
CNC1CCC2=CC3=C(C=C2C1)OCO3 |
SMILES canónico |
CNC1CCC2=CC3=C(C=C2C1)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















